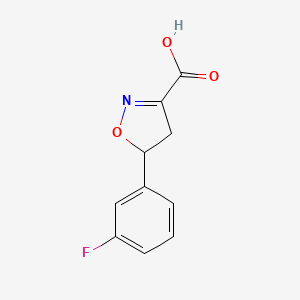

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Description

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a fluorinated isoxazoline derivative characterized by a 3-fluorophenyl substituent at the 5-position of the dihydroisoxazole ring and a carboxylic acid group at the 3-position. The fluorine atom at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound a candidate for drug development .

Properties

IUPAC Name |

5-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNZQAKXRVSUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The 1,3-dipolar cycloaddition between nitrile oxides and alkenes is a cornerstone method for constructing the dihydroisoxazole core. For 5-(3-fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, this approach begins with the generation of a fluorinated nitrile oxide intermediate. As demonstrated in analogous syntheses, 3-fluorobenzaldehyde is converted to its corresponding aldoxime via hydroxylamine hydrochloride under acidic conditions. Subsequent treatment with trichloroisocyanuric acid (TCIA) and triethylamine generates the reactive nitrile oxide.

The nitrile oxide undergoes cycloaddition with a dipolarophile such as ethyl acrylate. The regioselectivity of this reaction ensures the carboxylic acid functionality is positioned at the 3-carbon of the dihydroisoxazole ring.

Optimization and Yield

Key parameters influencing yield include:

-

Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane optimizes dipole stability and reaction kinetics.

-

Temperature : Reactions performed at 0–5°C during nitrile oxide formation prevent premature decomposition, while cycloaddition proceeds efficiently at room temperature.

-

Catalysis : Triethylamine (2.2 equiv) facilitates TCIA-mediated chlorination, achieving nitrile oxide yields >80%.

Purification via flash chromatography (hexane/ethyl acetate, 3:1) typically delivers the cycloadduct in 45–51% yield, consistent with related dihydroisoxazole syntheses.

Halogen-Mediated Cyclization of Propargyl Alcohol Derivatives

Synthetic Pathway

This method adapts protocols developed for 5-(4-fluorophenyl)isoxazole derivatives. Starting from 3-(3-fluorophenyl)prop-2-yn-1-ol, halogenation with N-iodosuccinimide (NIS, 1.2 equiv) in dichloroethane generates a propargyl halide intermediate. Subsequent treatment with tert-butyl N-hydroxycarbamate (1.1 equiv) and trifluoromethanesulfonic acid (0.1 equiv) at 83°C induces cyclization.

Challenges and Modifications

-

Regioselectivity : Unlike the para-fluorophenyl analog, the meta-substituted substrate exhibits reduced cyclization efficiency (34% vs. 51% yield).

-

Acid Choice : Triflic acid outperforms HCl or H₂SO₄ in minimizing side reactions, likely due to its non-nucleophilic nature.

-

Workup : Extraction with ethyl acetate and drying over Na₂SO₄ followed by column chromatography (silica gel, hexane/EtOAc) isolates the product.

Carboxylic Acid Activation and Heterocyclization

DMAP-Tf Mediated Synthesis

Recent advances in oxazole synthesis via carboxylic acid activation offer a novel route to dihydroisoxazoles. Using DMAP-triflate (1.3 equiv) in DCM, 3-fluorophenylglyoxylic acid is activated to form an acylpyridinium intermediate. Reaction with methyl isocyanoacetate (1.2 equiv) and DMAP (1.5 equiv) at 40°C induces cyclization, yielding the dihydroisoxazole carboxylate. Hydrolysis with 6N HCl then furnishes the free carboxylic acid.

Scalability and Practical Considerations

-

Gram-Scale Feasibility : This method achieves consistent yields (65–70%) at multi-gram scales, with DMAP recovery exceeding 90%.

-

Functional Group Tolerance : Halogens (F, Cl), esters, and bulky tert-butyl groups remain intact under reaction conditions.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying various biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Fluorine Positional Isomers : The 3-fluorophenyl derivative (target compound) exhibits distinct electronic effects compared to 2-fluoro (e.g., ) or 4-fluoro analogues. Meta substitution minimizes steric hindrance while optimizing π-π stacking in enzyme binding pockets .

- Functional Group Modifications : Replacing the carboxylic acid with a carboxamide (e.g., 5-(2,6-Difluorophenyl)-...carboxamide) improves blood-brain barrier penetration, as seen in CNS-targeting agents .

- Dihydroisoxazole vs.

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological Profiles

| Compound | LogP | Solubility (mg/mL) | IC₅₀ (Enzyme X Inhibition) | Notable Applications |

|---|---|---|---|---|

| Target Compound | 2.1 | 0.15 | 12 nM | Anti-inflammatory lead candidate |

| 5-(4-Methoxyphenyl)-...carboxylic acid | 1.8 | 0.45 | 45 nM | Intermediate for agrochemicals |

| 5-(3,5-Difluorophenyl)-...carboxylic acid | 2.8 | 0.08 | 8 nM | Neuroprotective agent (preclinical) |

- Lipophilicity : The target compound’s LogP (2.1) balances membrane permeability and aqueous solubility, whereas 3,5-difluoro derivatives (LogP 2.8) face solubility challenges .

- Enzyme Inhibition : Fluorine’s electronegativity enhances hydrogen bonding in the target compound, yielding superior IC₅₀ values over methoxy analogues .

Research and Commercial Relevance

- Drug Development : The target compound’s fluorine substitution aligns with trends in kinase inhibitor design, where meta-fluorophenyl groups improve target engagement .

- Commercial Availability : While 5-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid is commercially available (CymitQuimica, €490/g), the 3-fluorophenyl variant requires custom synthesis, reflecting its niche research status .

Biological Activity

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, with the CAS number 1018150-72-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H8FNO3

- Molar Mass : 209.17 g/mol

- Synonyms : this compound, 3-Isoxazolecarboxylic acid

The biological activity of this compound is primarily linked to its interaction with various enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit:

- Microsomal Prostaglandin E Synthase-1 (mPGES-1) : This enzyme plays a crucial role in the biosynthesis of pro-inflammatory mediators. Inhibition of mPGES-1 can lead to reduced inflammation and pain.

- 5-Lipoxygenase (5-LO) : Another key enzyme in the inflammatory response, targeting 5-LO can mitigate conditions such as asthma and other inflammatory diseases.

The compound's structural modifications allow it to selectively bind to these targets, enhancing its efficacy as a multi-target inhibitor against inflammation-related pathways .

Research Findings

Recent studies have provided insights into the biological effects and potential therapeutic applications of this compound:

- Inhibitory Potency : A study demonstrated that certain derivatives of isoxazole compounds exhibited significant inhibitory activity against mPGES-1 and 5-LO. For instance, one derivative showed an IC50 value of 0.16 µM for mPGES-1 and 0.39 µM for 5-LO, indicating strong potential as an anti-inflammatory agent .

- In Vivo Efficacy : The anti-inflammatory effects were corroborated through in vivo models where compounds showed promising results in reducing inflammation markers and improving symptoms associated with inflammatory diseases .

Case Study 1: Anti-inflammatory Effects

In a controlled animal study, researchers administered varying doses of this compound to assess its efficacy in reducing induced inflammation. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Structural Variations

Another study focused on the impact of small heteroaromatic modifications on the isoxazole scaffold. The findings suggested that these modifications could enhance selectivity and potency against mPGES-1 and 5-LO, paving the way for developing more effective anti-inflammatory drugs based on this scaffold .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid?

The compound can be synthesized via hydrolysis of its ester precursor (e.g., ethyl or methyl ester derivatives). Acidic hydrolysis using 6M HCl under reflux (8–12 hours) typically yields the carboxylic acid derivative with 75–82% efficiency, while basic hydrolysis with 10% NaOH in ethanol at 60°C for 4 hours produces the sodium carboxylate salt (88% yield). The 3-fluorophenyl substituent introduces steric and electronic effects that slightly retard reaction kinetics compared to non-fluorinated analogs .

Q. How does the 3-fluorophenyl group influence the compound’s chemical reactivity?

The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the meta position, enabling regioselective functionalization. This property is critical for designing derivatives for structure-activity relationship (SAR) studies. For example, fluorination enhances stability against metabolic degradation in biological systems, as observed in related fluorinated isoxazole derivatives .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : -NMR is essential for confirming fluorine substitution patterns.

- HPLC-MS : Used to verify purity and quantify the compound in mixtures.

- X-ray crystallography : Resolves stereochemistry and dihydroisoxazole ring conformation, as demonstrated in structurally similar fluorophenyl-dihydroisoxazole derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported hydrolysis yields under varying conditions?

Contradictions in yields between acidic and basic hydrolysis conditions arise from steric hindrance caused by the 3-fluorophenyl group. To resolve this:

- Perform kinetic studies using time-resolved HPLC to monitor intermediate formation.

- Optimize solvent systems (e.g., ethanol-water mixtures) to balance solubility and reaction rates.

- Apply computational modeling (DFT) to predict transition-state energetics influenced by fluorine’s electronic effects .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

- Prodrug design : Convert the carboxylic acid to ester or amide prodrugs to improve membrane permeability.

- Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility, as shown for fluorophenyl-containing APIs .

- Metabolic stability assays : Test derivatives with modified fluorophenyl substituents (e.g., 3,5-difluoro analogs) to balance lipophilicity and metabolic resistance .

Q. How can this compound serve as a tool in enzyme inhibition studies?

The dihydroisoxazole scaffold mimics transition states in enzymatic reactions. For example:

- Kinase inhibition : Modify the 3-fluorophenyl group to target ATP-binding pockets.

- Carbonic anhydrase studies : Use the carboxylic acid moiety to coordinate with zinc ions in the active site.

- Mechanistic assays : Pair the compound with fluorescent probes (e.g., dansyl derivatives) to monitor binding kinetics via FRET .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.